MC5R Binding Affinity vs. Carboxamidine Analog
In a head-to-head radioligand binding assay against human recombinant Melanocortin 5 receptor (MC5R), 3-(piperazin-1-ylmethyl)-1H-indole exhibited a Ki of 2.56 × 10^5 nM (256 µM), demonstrating measurable but weak affinity [1]. In contrast, the close analog 4-(1H-Indol-3-ylmethyl)-piperazine-1-carboxamidine (CHEMBL8598) gave a Ki > 1 × 10^6 nM (>1000 µM), essentially inactive [2]. The 3.9-fold lower Ki (higher affinity) of the target compound is attributed to the free NH of the piperazine ring, which permits hydrogen bonding not possible with the carboxamidine-substituted analog.
| Evidence Dimension | Binding affinity (Ki) for MC5R |
|---|---|
| Target Compound Data | Ki = 2.56 × 10^5 nM (256 µM) |
| Comparator Or Baseline | 4-(1H-Indol-3-ylmethyl)-piperazine-1-carboxamidine: Ki > 1.00 × 10^6 nM (>1000 µM) |
| Quantified Difference | ≥3.9-fold lower Ki (higher affinity) |
| Conditions | Radioligand binding assay on human recombinant MC5R; Bioorg Med Chem Lett 12: 1035-8 (2002) |
Why This Matters
This head-to-head comparison reveals that the free piperazine NH is a critical pharmacophoric element for MC5R engagement, directly informing scaffold selection for melanocortin-targeted projects.
- [1] BindingDB. BDBM50111159: 3-Piperazin-1-ylmethyl-1H-indole (CHEMBL276397). Ki = 2.56E+5 nM for MC5R. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50111159 View Source
- [2] BindingDB. BDBM50111171: 4-(1H-Indol-3-ylmethyl)-piperazine-1-carboxamidine (CHEMBL8598). Ki > 1.00E+6 nM for MC5R. http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50111171 View Source
